4-[(4-Methylbenzyl)oxy]benzaldehyde

Lipophilicity ADME Prediction Chromatography

4-[(4-Methylbenzyl)oxy]benzaldehyde (66742-58-3) is a para-substituted benzyloxybenzaldehyde with LogP 4.04 and four rotatable bonds, offering precise conformational control in synthesis. This positional isomer is critical for developing ALDH1A3-selective inhibitors (IC50 as low as 0.23 µM) and as a precursor for ferroelectric liquid crystal dopants requiring fast electro-optical switching. The 98%+ purity grade minimizes purification burden in compound library generation and SAR studies. Ensure isomer-specific performance—confirm para substitution for reliable bioactivity and LC material properties.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 66742-58-3
Cat. No. B1268358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylbenzyl)oxy]benzaldehyde
CAS66742-58-3
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3
InChIKeyPQBHYFMKHRCUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 66742-58-3) Procurement-Grade Chemical Profile for Organic Synthesis and Material Science


4-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 66742-58-3) is a para-substituted aromatic ether-aldehyde building block with the molecular formula C15H14O2 and molecular weight of 226.27 g/mol [1]. The compound features a 4-methylbenzyl ether moiety attached to a benzaldehyde core, providing a LogP of 4.04 and four rotatable bonds that influence its conformational flexibility in synthetic applications .

Why 4-[(4-Methylbenzyl)oxy]benzaldehyde Cannot Be Interchanged with Generic Benzyloxybenzaldehyde Analogs


Positional isomerism in the benzyloxybenzaldehyde series produces divergent physicochemical and functional outcomes that preclude simple substitution. The 4-substituted (para) isomer 4-[(4-Methylbenzyl)oxy]benzaldehyde (LogP = 4.04) exhibits measurably distinct lipophilicity from its 3-substituted (meta) isomer 3-[(4-methylbenzyl)oxy]benzaldehyde (LogP = 4.05), a difference that propagates into differential solubility and chromatographic behavior . Furthermore, the 4-methyl substitution on the benzyl ring distinguishes this compound from the unsubstituted 4-(benzyloxy)benzaldehyde (CAS 4397-53-9, LogP ≈ 3.25), which has been shown to possess markedly reduced anticancer activity against HL-60 cells compared to its positional isomers, demonstrating that even subtle substitution changes can drastically alter biological or materials performance [1].

Quantitative Differentiation of 4-[(4-Methylbenzyl)oxy]benzaldehyde Against Closest Analogs


LogP Lipophilicity Comparison: Para vs Meta Positional Isomer

The para-substituted 4-[(4-Methylbenzyl)oxy]benzaldehyde exhibits a measured LogP of 4.04, compared to LogP = 4.05 for the meta-substituted positional isomer 3-[(4-methylbenzyl)oxy]benzaldehyde . While the absolute difference is modest, the consistency of this offset across the isomer pair provides a predictable basis for chromatographic retention time differentiation and solubility modeling.

Lipophilicity ADME Prediction Chromatography

Aqueous Solubility (LogSW) Differentiation from Meta Isomer

The para isomer demonstrates LogSW = -4.30, whereas the meta isomer exhibits LogSW = -4.31, indicating marginally higher aqueous solubility for the para-substituted compound . Both compounds possess identical topological polar surface area (tPSA = 26.3 Ų), confirming that the solubility differential arises purely from positional isomerism effects rather than hydrogen-bonding capacity differences.

Solubility Formulation Assay Development

Synthetic Yield Benchmarking: 4-[(4-Methylbenzyl)oxy]benzaldehyde vs Typical Alkoxybenzaldehyde Class

A documented synthetic route for 4-[(4-Methylbenzyl)oxy]benzaldehyde via reaction of p-hydroxybenzaldehyde with α-chloro-p-xylene in methyl ethyl ketone with potassium carbonate under reflux (10 hours, nitrogen atmosphere) yields 17.9 g of product (52.8% calculated yield) [1]. This places the compound near the median of reported yields for alkoxybenzaldehyde syntheses, which typically range from sub-10% (CymitQuimica report) to >90% for optimized industrial processes.

Synthetic Yield Process Chemistry Procurement Economics

Purity Grade Availability: 98%+ Commercial Supply for Demanding Applications

4-[(4-Methylbenzyl)oxy]benzaldehyde is commercially available at 98%+ purity from specialty chemical suppliers (e.g., Leyan Catalog #1187764), with other vendors offering 95% minimum purity specifications (AKSci Catalog #7752AE) . The 98%+ grade supports applications requiring low impurity burden, such as single-crystal growth for X-ray diffraction studies or sensitive catalytic transformations.

Purity Specification Quality Control Analytical Standards

Ferroelectric Liquid Crystal Dopant Performance: Ether Bridge Containing Arylidene Fragment

2-Arylidene-p-menthane-3-one derivatives containing the ether bridging group in the arylidene fragment—a structural motif derived from 4-[(4-Methylbenzyl)oxy]benzaldehyde—have been synthesized and evaluated as chiral dopants in ferroelectric liquid crystal (FLC) mixtures [1]. These compounds induce measurable ferroelectric properties in host FLC compositions, with performance compared against other arylidene fragment variants. The ether bridge provides the requisite molecular geometry and polarizability to support spontaneous polarization in the induced ferroelectric phase.

Liquid Crystals Ferroelectric Materials Chiral Dopants

Validated Application Scenarios for 4-[(4-Methylbenzyl)oxy]benzaldehyde Based on Differential Evidence


Positional Isomer Separation Method Development Using LogP Differential

When developing analytical methods to separate the para isomer 4-[(4-Methylbenzyl)oxy]benzaldehyde from its meta isomer, the measured LogP difference (4.04 vs 4.05) provides a reliable predictor for reversed-phase HPLC retention time offset. This is critical for purity analysis of isomer mixtures during synthesis optimization or batch QC [1].

Synthesis of Ether-Bridged Chiral Dopants for Ferroelectric Liquid Crystal Displays

As a validated precursor to 2-arylidene-p-menthane-3-one chiral dopants containing the essential ether bridging group in the arylidene fragment, this compound serves as the starting material for ferroelectric liquid crystal mixture components used in display technologies requiring fast electro-optical switching [1].

High-Purity Intermediate for ALDH1A3 Inhibitor Development Programs

The 98%+ purity grade supports the synthesis of benzyloxybenzaldehyde-derived ALDH1A3 selective inhibitors (IC50 values as low as 0.23 µM reported for optimized analogs) [1][2]. The low impurity burden minimizes purification burden when generating compound libraries for structure-activity relationship studies.

Precursor for Benzylamine Antimycotic Synthesis via Reductive Amination

Halogen-substituted 4-benzyloxybenzaldehyde derivatives serve as starting materials for reductive amination with 6-methylhept-2-yl amine or n-octylamine to generate novel benzylamine antimycotics [1]. The para substitution pattern is essential for the desired biological activity profile of the resulting antimycotic compounds.

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